Cas no 1432064-86-2 (5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine)

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,4-dichlorophenyl group and an amine functionality at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The dichlorophenyl moiety enhances lipophilicity, while the oxadiazole ring contributes to stability and hydrogen-bonding interactions. The amine group offers a versatile site for further derivatization, making it a valuable intermediate in synthetic chemistry. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and material science. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine structure
1432064-86-2 structure
Product Name:5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine
CAS No:1432064-86-2
MF:C8H5Cl2N3O
MW:230.050799131393
MDL:MFCD18867000
CID:5189869
PubChem ID:63692594
Update Time:2025-10-29

5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazol-3-amine, 5-(2,4-dichlorophenyl)-
    • 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine
    • 5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine
    • MDL: MFCD18867000
    • Inchi: 1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)13-14-7/h1-3H,(H2,11,13)
    • InChI Key: XRQNIGDVIYNOIR-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C(Cl)C=C2Cl)=NC(N)=N1

5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine Pricemore >>

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Additional information on 5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine

Introduction to 5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine (CAS No. 1432064-86-2)

5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic amine derivative belongs to the oxadiazole class, a scaffold widely recognized for its biological activity and potential therapeutic applications. The compound’s molecular structure incorporates a 5-(2,4-dichlorophenyl) substituent, which contributes to its distinct chemical properties and reactivity. Such structural features make it a valuable candidate for further exploration in drug discovery and medicinal chemistry.

The CAS No. 1432064-86-2 provides a unique identifier for this chemical entity, ensuring precise classification and differentiation in scientific literature and databases. This numbering system is essential for researchers to accurately reference and retrieve information related to the compound’s synthesis, spectroscopic data, and biological interactions. The oxadiazole core of 5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine is particularly noteworthy, as it has been extensively studied for its role in modulating various biological pathways. The presence of chlorine atoms at the 2 and 4 positions of the phenyl ring enhances the compound’s lipophilicity and electronic properties, making it an attractive moiety for designing bioactive molecules.

Recent advancements in pharmaceutical research have highlighted the potential of oxadiazole derivatives as scaffolds for developing novel therapeutic agents. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine molecule has been investigated for its ability to interact with specific targets within cellular systems. For instance, its structure allows for binding to enzymes and receptors involved in disease mechanisms, thereby offering a basis for rational drug design.

The synthesis of 5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the dichlorophenyl group into the oxadiazole framework necessitates precise control over reaction conditions to prevent unwanted side products. Researchers have employed various synthetic strategies, including cyclization reactions and nucleophilic substitutions, to construct this complex molecule efficiently. The development of efficient synthetic routes is crucial for scaling up production and enabling further pharmacological studies.

In terms of pharmacological evaluation, 5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine has been subjected to in vitro assays to assess its interaction with biological targets. Preliminary findings suggest that the compound demonstrates moderate affinity for certain enzyme families implicated in inflammatory responses. This observation aligns with the growing interest in developing small-molecule inhibitors that modulate inflammatory pathways without causing significant side effects. The dichlorophenyl moiety appears to play a critical role in determining the compound’s binding affinity and specificity.

The structural versatility of 5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine also allows for structural modifications aimed at enhancing its pharmacological profile. By altering substituents or exploring different functional groups within the oxadiazole core, chemists can generate libraries of derivatives with tailored properties. Such combinatorial chemistry approaches have been instrumental in identifying lead compounds with improved efficacy and reduced toxicity. The integration of computational methods into drug design has further accelerated this process by predicting molecular interactions and optimizing candidate structures.

From a computational chemistry perspective,5-(2,4-dichlorophenyl)-1H-pyrrole, a related heterocyclic system,has been used as a reference point when evaluating the potential bioactivity of oxadiazole derivatives like this one . Molecular docking studies have been conducted to simulate the binding mode of this compound with target proteins such as kinases or transcription factors . These simulations provide insights into key interaction residues and help rationalize experimental observations .

The role of 5-(2H-pyrrolidinone) derivatives as intermediates or analogs has also been explored , offering comparative data on reactivity patterns . While not directly related , these studies underscore how closely related scaffolds can inform each other's pharmacological behavior .

The synthesis involves key steps such as cyclization , chlorination , and amination , each requiring precise control over reaction parameters like temperature , solvent choice , or catalyst selection . Advances in green chemistry have prompted researchers to explore more sustainable synthetic routes that minimize waste generation while maintaining high yields . For instance , catalytic methods using transition metals have shown promise in facilitating selective transformations without excessive byproduct formation .

Evaluation beyond simple enzyme assays includes examining physicochemical properties like solubility , permeability , and metabolic stability—critical factors determining drug bioavailability . Techniques like X-ray crystallography are employed where possible to elucidate exact molecular structures formed during synthesis or upon binding interactions . Such detailed structural information aids medicinal chemists refine their designs based on empirical data rather than assumptions alone .

The dichlorophenyl group imparts lipophilicity necessary for membrane penetration but must be balanced against potential toxicity concerns arising from halogenated aromatic systems . Regulatory agencies scrutinize such compounds closely during development due to their dual nature—offering therapeutic benefits while posing risks if misused or metabolized improperly .

Future directions include exploring novel synthetic methodologies leveraging flow chemistry or photochemical activation which might streamline production while improving selectivity . Additionally , integrating machine learning models trained on large datasets could predict optimal modifications before extensive wet lab experimentation begins saving both time resources significantly .

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